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An In-depth Technical Guide to Boc-Lisdexamfetamine as a Prodrug Intermediate

Introduction
Lisdexamfetamine is a central nervous system (CNS) stimulant and a prodrug of

dextroamphetamine, widely prescribed for the treatment of Attention Deficit Hyperactivity

Disorder (ADHD) and binge eating disorder.[1][2][3] The therapeutic activity of

lisdexamfetamine is mediated by its active metabolite, d-amphetamine.[1][2] The synthesis of

this prodrug relies on a key protected intermediate, tert-butyl N-[(5S)-5-amino-6-oxo-6-[[(2S)-1-

phenylpropan-2-yl]amino]hexyl]carbamate, commonly known as Boc-Lisdexamfetamine.

This intermediate is the result of covalently linking d-amphetamine to the amino acid L-lysine,

where the two amino groups of lysine are protected by tert-butoxycarbonyl (Boc) groups. This

protection strategy is crucial for directing the amide bond formation to the correct carboxyl

group of lysine and preventing unwanted side reactions.[4][5] The Boc protecting groups are

stable under various conditions but can be easily removed under acidic conditions to yield the

final active pharmaceutical ingredient.[4][6] This technical guide provides a comprehensive

overview of the synthesis, characterization, and pharmacological context of Boc-
Lisdexamfetamine.

Synthesis of Boc-Lisdexamfetamine
The synthesis of Boc-Lisdexamfetamine is a multi-step process that involves the protection of

L-lysine, activation of its carboxylic acid, and subsequent coupling with d-amphetamine.[4]
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Protection of L-lysine: The synthesis begins with the protection of the two amino groups of L-

lysine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a mixed

solvent system in the presence of a base to yield N,N'-Bis-(tert-Butoxycarbonyl)-L-lysine.[4]

[7] The Boc group is favored due to its stability and ease of removal under acidic conditions.

[4]

Activation and Coupling: The carboxylic acid of the protected lysine is activated to facilitate

amide bond formation. Common methods involve the use of coupling agents like 1-Ethyl-3-

(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide

(NHS) or Hydroxybenzotriazole (HOBt), or dicyclohexylcarbodiimide (DCC) with NHS.[4][8]

These reagents form an activated ester that readily reacts with the primary amine of d-

amphetamine to form the amide bond, resulting in Boc-Lisdexamfetamine.[4][5]

Deprotection: The final step is the removal of the Boc protecting groups from Boc-
Lisdexamfetamine to yield lisdexamfetamine. This is typically achieved by treatment with a

strong acid, such as methanesulfonic acid or hydrochloric acid, in a suitable solvent like

dioxane or methanol.[9][10][11]
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Caption: Synthetic pathway of Lisdexamfetamine from L-Lysine.

Data Presentation
Chemical Properties of Key Compounds
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Compound IUPAC Name Molecular Formula
Molar Mass ( g/mol
)

Boc-

Lisdexamfetamine

tert-butyl N-[(5S)-5-

amino-6-oxo-6-

[[(2S)-1-

phenylpropan-2-

yl]amino]hexyl]carbam

ate

C₂₅H₄₁N₃O₅ 463.62

Lisdexamfetamine

(2S)-2,6-diamino-N-

[(1S)-1-methyl-2-

phenylethyl]hexanami

de

C₁₅H₂₅N₃O 263.38[4]

Dextroamphetamine
(2S)-1-phenylpropan-

2-amine
C₉H₁₃N 135.21[4]

L-Lysine
(2S)-2,6-

diaminohexanoic acid
C₆H₁₄N₂O₂ 146.19[4]

Di-tert-butyl

dicarbonate (Boc₂O)

di-tert-butyl

dicarbonate
C₁₀H₁₈O₅ 218.25[4]

Pharmacokinetic Parameters
Parameter Lisdexamfetamine d-amphetamine

Tₘₐₓ (hours) ~1.0[12][13] ~3.5[14]

Cₘₐₓ (ng/mL) 58.2 (for a 70 mg dose)[12][13] 80.3 (for a 70 mg dose)[12]

Elimination Half-life (t₁/₂) < 1 hour[1][2] 10-12 hours[1]

Bioavailability N/A (prodrug)
~96.4% (from

Lisdexamfetamine)[1]

Metabolism
Hydrolyzed by enzymes in red

blood cells.[1][2][15]

Major pathway is hydroxylation

via CYP2D6.[1]

Excretion ~2% in urine (intact)[2][13]
~42% in urine (as

amphetamine)[2][13]
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Experimental Protocols
Synthesis of N,N'-Bis-Boc-L-Lysine

Dissolve L-lysine monohydrochloride (1 equivalent) and sodium hydroxide (2 equivalents) in

water.[8]

To the stirred solution at 15-25°C, add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents).[8]

Stir the reaction mixture for 4-6 hours at room temperature.

After the reaction is complete, acidify the mixture to a pH of 2.5-3.5 with 2N hydrochloric

acid.[8]

Extract the product with a suitable organic solvent such as dichloromethane.[8]

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Evaporate the solvent under reduced pressure to obtain N,N'-Bis-Boc-L-Lysine. Yields are

typically in the range of 94-98%.[7]

Synthesis of Boc-Lisdexamfetamine
Dissolve N,N'-Bis-Boc-L-Lysine (1 equivalent), HOBt (1.2 equivalents), and N-

methylmorpholine (NMM) (3 equivalents) in anhydrous dimethylformamide (DMF).[7]

Add EDCI (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

Add d-amphetamine (1 equivalent) to the reaction mixture.

Stir the reaction for 20-24 hours at room temperature.[7]

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).[4]

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography to afford Boc-Lisdexamfetamine.

Yields are reported to be in the range of 92-95%.[7]

Deprotection of Boc-Lisdexamfetamine to
Lisdexamfetamine Dimesylate

Dissolve Boc-Lisdexamfetamine (1 equivalent) in methanol or tetrahydrofuran (THF).[7][9]

Add methanesulfonic acid (2-5 equivalents) to the solution.[7][11]

Heat the reaction mixture to 50°C and stir for 6 hours or until the reaction is complete as

monitored by HPLC.[7]

Distill off the solvent completely under vacuum.

To the resulting residue, add ethyl acetate and stir to induce precipitation.[9]

Filter the solid, wash with ethyl acetate, and dry under vacuum to yield Lisdexamfetamine

dimesylate as a crystalline solid.[9] Yields for this step are typically around 95-96%.[7]
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Caption: Experimental workflow for synthesis and deprotection.

Metabolic Conversion and Mechanism of Action
Lisdexamfetamine itself is a pharmacologically inactive molecule.[1][15] Its therapeutic effect is

a result of its conversion to d-amphetamine.

Metabolic Pathway
After oral administration, lisdexamfetamine is absorbed from the gastrointestinal tract.[16] The

primary site of its metabolism is within red blood cells, where enzymes hydrolyze the amide
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bond connecting L-lysine and d-amphetamine.[1][15] This enzymatic cleavage releases the

active d-amphetamine and the naturally occurring amino acid L-lysine.[1] The conversion half-

life of lisdexamfetamine to d-amphetamine is approximately one hour.[1] This rate-limited

enzymatic conversion provides a prolonged and controlled release of d-amphetamine, leading

to an extended duration of action of up to 14 hours.[1][17]

Lisdexamfetamine (Inactive Prodrug)

Oral Absorption
(GI Tract)

Enzymatic Hydrolysis
(Red Blood Cells)

d-amphetamine (Active) L-lysine

Therapeutic Effect

Click to download full resolution via product page

Caption: Metabolic conversion of Lisdexamfetamine to d-amphetamine.

Mechanism of Action of d-Amphetamine
The active metabolite, d-amphetamine, exerts its stimulant effects by acting on the central

nervous system. It primarily functions by blocking the reuptake of norepinephrine and

dopamine from the synaptic cleft back into the presynaptic neuron.[2][3] Additionally, it

enhances the release of these monoamines into the extraneuronal space.[2][3] The resulting
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increase in the synaptic concentrations of dopamine and norepinephrine is believed to be the

underlying mechanism for the therapeutic effects observed in ADHD and binge eating disorder.

Conclusion
Boc-Lisdexamfetamine is an indispensable intermediate in the chemical synthesis of the

prodrug lisdexamfetamine. The use of the Boc protecting group allows for a controlled and

efficient coupling of L-lysine and d-amphetamine, ensuring high yields and purity of the desired

product. The subsequent deprotection and metabolic conversion in the body provide a novel

drug delivery system that offers a prolonged duration of action and consistent plasma

concentrations of the active therapeutic agent, d-amphetamine. This sophisticated chemical

approach underscores the importance of prodrug design in modern pharmaceutical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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